molecular formula C43H60N18O8 B10829226 Tris(trifluoroacetic acid)

Tris(trifluoroacetic acid)

Cat. No.: B10829226
M. Wt: 957.1 g/mol
InChI Key: OJMIXZGVYPMWAE-UHFFFAOYSA-N
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Description

Tris(trifluoroacetic acid) is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, where all three of the acetyl group’s hydrogen atoms are replaced by fluorine atoms. This compound is a colorless liquid with a vinegar-like odor and is known for its strong acidity, which is significantly higher than that of acetic acid .

Preparation Methods

Tris(trifluoroacetic acid) is prepared industrially through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows:

    Electrofluorination: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ]

    Hydrolysis: [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .

Chemical Reactions Analysis

Tris(trifluoroacetic acid) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include trifluoroacetate salts and trifluoroethanol .

Mechanism of Action

The mechanism by which tris(trifluoroacetic acid) exerts its effects involves its strong acidity and ability to act as a nucleophile. The highly electronegative fluorine atoms weaken the oxygen-hydrogen bond, allowing for greater acidity and stabilizing the anionic conjugate base . This makes it an effective catalyst and reagent in various chemical reactions.

Comparison with Similar Compounds

Tris(trifluoroacetic acid) is unique due to its strong acidity and the presence of three fluorine atoms. Similar compounds include:

These comparisons highlight the uniqueness of tris(trifluoroacetic acid) in terms of its strong acidity and specific applications in various fields.

Properties

Molecular Formula

C43H60N18O8

Molecular Weight

957.1 g/mol

IUPAC Name

N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide

InChI

InChI=1S/C43H60N18O8/c1-56(18-7-12-44)19-8-13-45-33(62)9-14-49-41(67)37-54-31(25-60(37)5)52-34(63)10-15-48-40(66)30-22-28(24-59(30)4)51-43(69)38-55-32(26-61(38)6)53-35(64)11-16-47-39(65)29-21-27(23-58(29)3)50-42(68)36-46-17-20-57(36)2/h17,20-26H,7-16,18-19,44H2,1-6H3,(H,45,62)(H,47,65)(H,48,66)(H,49,67)(H,50,68)(H,51,69)(H,52,63)(H,53,64)

InChI Key

OJMIXZGVYPMWAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=O)NC3=CN(C(=N3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=O)NC5=CN(C(=N5)C(=O)NCCC(=O)NCCCN(C)CCCN)C)C)C)C

Origin of Product

United States

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